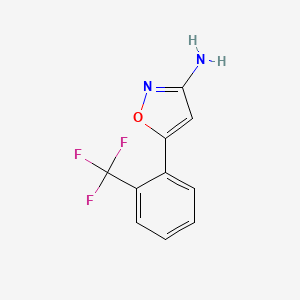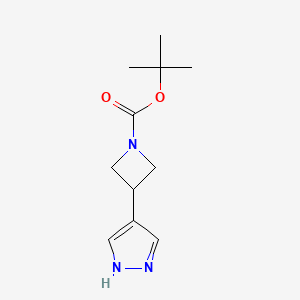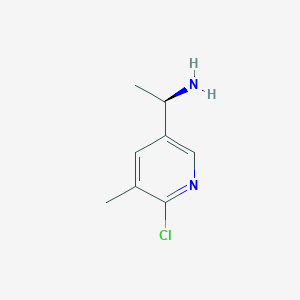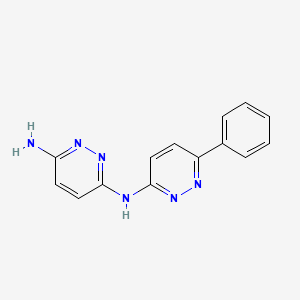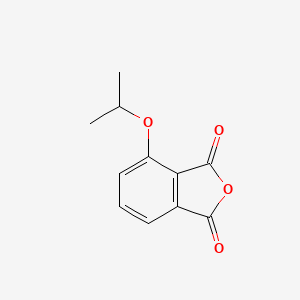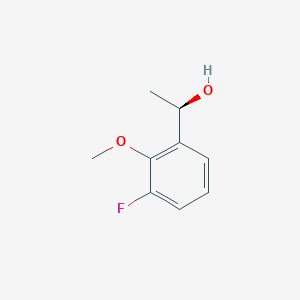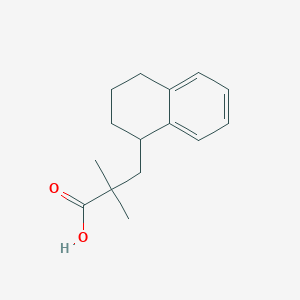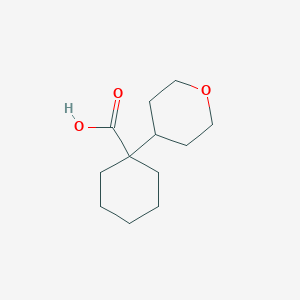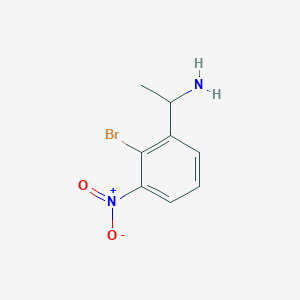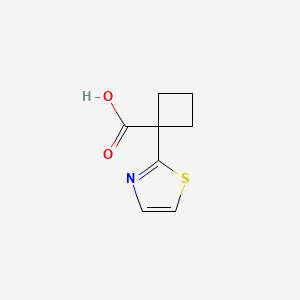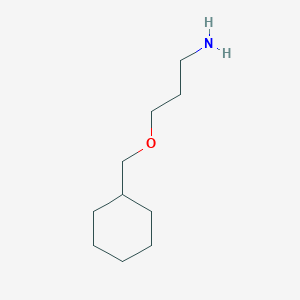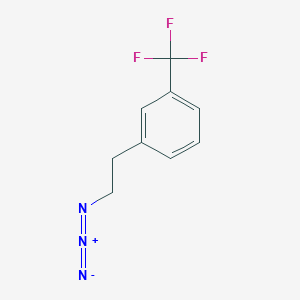
1-(2-Azidoethyl)-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Azidoethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azido group (-N₃) and a trifluoromethyl group (-CF₃) attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(2-Azidoethyl)-3-(trifluoromethyl)benzene typically involves the nucleophilic substitution of a halogenated precursor with sodium azide. One common method includes the reaction of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds as follows:
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene+NaN3→this compound+NaBr
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2-Azidoethyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include sodium azide, hydrogen gas, palladium catalysts, and various solvents like DMF and ethanol. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Azidoethyl)-3-(trifluoromethyl)benzene has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for imaging or therapeutic purposes.
Medicine: Its derivatives are explored for potential use in drug development, particularly in targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which 1-(2-Azidoethyl)-3-(trifluoromethyl)benzene exerts its effects depends on the specific application. In bioconjugation, the azido group reacts with alkyne-functionalized molecules through the Huisgen cycloaddition, forming stable triazole linkages. This reaction is highly specific and efficient, making it valuable in various biological and chemical applications.
Comparación Con Compuestos Similares
1-(2-Azidoethyl)-3-(trifluoromethyl)benzene can be compared with other azido and trifluoromethyl-substituted compounds, such as:
2-Azido-N,N-dimethylethanamine: Similar in having an azido group, but differs in the presence of a dimethylamino group instead of a trifluoromethyl group.
4-(2-Azidoethyl)benzene-1,2-diol: Contains an azido group and a diol functional group, used in different polymerization reactions.
N-(2-Azidoethyl)ethanamide: Another azido compound with an ethanamide group, showing different reactivity and applications.
The uniqueness of this compound lies in the combination of the azido and trifluoromethyl groups, which impart distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
823189-10-2 |
|---|---|
Fórmula molecular |
C9H8F3N3 |
Peso molecular |
215.17 g/mol |
Nombre IUPAC |
1-(2-azidoethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)8-3-1-2-7(6-8)4-5-14-15-13/h1-3,6H,4-5H2 |
Clave InChI |
HQFQJGOICJHLEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)CCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




